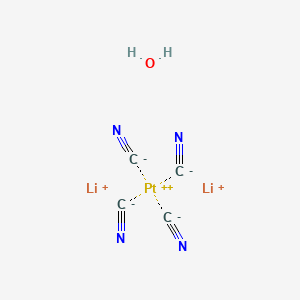

Lithium tetracyanoplatinate(II) hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H2Li2N4OPt |

|---|---|

Molecular Weight |

331.1 g/mol |

IUPAC Name |

dilithium;platinum(2+);tetracyanide;hydrate |

InChI |

InChI=1S/4CN.2Li.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |

InChI Key |

HHVBKTDUKGKBKP-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Pt+2] |

Canonical SMILES |

[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Potential of Molecular Wires: An In-depth Technical Guide to the Electronic Properties of Quasi-One-Dimensional Platinum Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quasi-one-dimensional (Q1D) platinum complexes, often described as "molecular wires," represent a fascinating class of materials with unique and tunable electronic properties. Their structures, consisting of linear chains of platinum atoms, give rise to highly anisotropic electrical conductivity and interesting optical phenomena. This in-depth technical guide provides a comprehensive overview of the core principles governing the electronic behavior of these complexes. We will delve into the synthesis of these materials, the theoretical underpinnings of their conductivity, advanced characterization techniques, and their burgeoning applications, particularly in the realm of drug development. This guide is intended to serve as a valuable resource for researchers and scientists seeking to understand and harness the potential of these remarkable molecular architectures.

Introduction: The Allure of the Linear Chain

The defining characteristic of quasi-one-dimensional platinum complexes is their unique structural motif: linear or nearly linear chains of platinum atoms. This arrangement leads to significant metal-metal interactions along the chain axis, a feature that dictates their electronic and optical properties.[1][2] The overlap of d-orbitals, specifically the dz² orbitals, between adjacent platinum atoms creates a pathway for electron delocalization, transforming these materials from insulators into semiconductors or even conductors.[3][4]

Two prototypical examples that have laid the groundwork for this field are Magnus' Green Salt , [Pt(NH₃)₄][PtCl₄], and Krogmann's Salt , K₂[Pt(CN)₄]Br₀.₃·3H₂O.[3][5][6] Magnus' Green Salt consists of alternating square planar cationic and anionic platinum complexes, forming a one-dimensional chain.[6] Krogmann's Salt features partially oxidized tetracyanoplatinate units, leading to a non-stoichiometric composition and enhanced conductivity due to the presence of mixed-valence states.[3][7] These foundational compounds have spurred extensive research into modifying their structures to fine-tune their electronic properties for specific applications.[5][8]

The interest in these materials extends beyond fundamental solid-state physics. The ability to control their conductivity and photophysical properties through chemical modification has opened doors to applications in "plastic electronics" and, more recently, in the development of novel therapeutic agents.[5][9] This guide will explore the journey from fundamental understanding to cutting-edge applications of these fascinating molecular wires.

Theoretical Framework: Understanding Electron Transport in One Dimension

The electronic behavior of Q1D platinum complexes is governed by principles that differ significantly from their three-dimensional counterparts. The reduced dimensionality gives rise to unique phenomena that are critical to understanding their properties.

The Peierls Distortion: A Metal-to-Insulator Transition

A key concept in one-dimensional systems is the Peierls distortion , a phenomenon where a uniformly spaced metallic chain is unstable and spontaneously distorts to form a dimerized, semiconducting or insulating state.[10][11][12] This distortion opens a band gap at the Fermi level, fundamentally altering the material's conductivity.[13] In the context of platinum complexes, this can manifest as an alternation of short and long Pt-Pt bond distances along the chain.[14] The susceptibility to this distortion is a crucial factor in determining the ground state electronic properties of these materials.

Mixed-Valence and Conductivity

The presence of mixed-valence states, where platinum exists in more than one oxidation state within the same compound, is a powerful strategy to enhance conductivity.[7][15] In materials like Krogmann's salt, the partial oxidation of the platinum centers creates "holes" in the d-band, allowing for the movement of charge carriers along the chain.[3] This intervalence charge transfer is often associated with intense and broad absorption bands in the electronic spectra.[3][7] The degree of mixing between the different valence states dictates the extent of electron delocalization and, consequently, the material's conductivity.[16]

Modeling and Computational Approaches

Theoretical modeling plays a crucial role in understanding and predicting the electronic properties of these complex materials. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful computational tools used to investigate their electronic structures, photophysical properties, and the nature of inter-platinum interactions.[17][18][19] These calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding charge transport and designing materials with desired electronic characteristics.[18][20]

Synthesis and Material Design: Building the Molecular Wire

The ability to rationally design and synthesize Q1D platinum complexes with tailored properties is a cornerstone of this field. Synthetic strategies focus on controlling the Pt-Pt distance, the ligand environment, and the overall crystal packing.

Self-Assembly and Crystal Engineering

The formation of the characteristic one-dimensional chains is often driven by a combination of electrostatic interactions between charged complexes and weak, but significant, Pt-Pt interactions.[8] Crystal engineering principles are employed to guide the self-assembly of these molecular units into the desired linear architecture. The choice of ligands plays a critical role in this process, influencing not only the electronic properties of the individual platinum centers but also the packing of the chains in the solid state.

Tuning Electronic Properties through Ligand Modification

A key strategy for tuning the electronic properties of Q1D platinum complexes is the modification of the ligands surrounding the platinum centers.[18][19][21][22] By introducing different substituents on the ligands, it is possible to alter the electron density at the platinum atoms, thereby influencing the Pt-Pt interactions and the overall conductivity.[18][23] For example, the use of bulky ligands can increase the Pt-Pt distance, leading to a decrease in conductivity.[8] Conversely, ligands that promote closer packing can enhance the electronic coupling between platinum atoms.

A notable example is the synthesis of soluble derivatives of Magnus' Green Salt by replacing ammonia with long-chain alkylamines.[5][8] This modification not only improves the processability of these materials but also allows for a systematic study of how the ligand structure affects the Pt-Pt distance and electronic properties.[5]

Experimental Characterization: Probing the Electronic Landscape

A suite of advanced experimental techniques is employed to characterize the unique electronic and structural properties of quasi-one-dimensional platinum complexes.

Structural Analysis: X-ray and Neutron Diffraction

Single-crystal X-ray diffraction is the primary tool for determining the precise atomic arrangement within these complexes, providing crucial information about Pt-Pt distances and the overall chain structure.[24][25] Neutron diffraction can also be employed to provide complementary structural information, particularly for locating hydrogen atoms.[26]

Spectroscopic Techniques

A variety of spectroscopic methods are used to probe the electronic transitions and vibrational modes of these materials:

-

UV-Visible-NIR Spectroscopy: This technique is used to investigate the electronic absorption properties, including the characteristic intervalence charge transfer bands in mixed-valence systems.[3][27]

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopies provide insights into the bonding within the complexes and can be used to probe the strength of the Pt-Pt interactions.[25][28]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the platinum atoms.

Electrical Conductivity Measurements

Direct measurement of electrical conductivity is essential for characterizing the charge transport properties of these materials.[29] Techniques such as the four-probe method are used to measure the conductivity along the chain axis. The temperature dependence of the conductivity can reveal the nature of the charge transport mechanism, distinguishing between metallic, semiconducting, and insulating behavior.[4][29] More advanced techniques like scanning tunneling microscopy-based break-junction (STM-BJ) and conductive probe atomic force microscopy (AFM-BJ) can even probe the conductance of single-molecule junctions.[30][31][32]

Data Presentation and Experimental Protocols

Quantitative Data Summary

| Property | Magnus' Green Salt | Krogmann's Salt | Soluble MGS Derivatives |

| Formula | [Pt(NH₃)₄][PtCl₄] | K₂[Pt(CN)₄]Br₀.₃·3H₂O | [Pt(NH₂R)₄][PtCl₄] |

| Color | Dark Green | Metallic Luster | Pink to Green |

| Pt-Pt Distance (Å) | 3.25[6] | 2.88[3] | ~3.1 - 3.6[8] |

| Conductivity (S/cm) | Semiconductor[6] | Conductor[3] | Insulator to Semiconductor[8] |

| Solubility | Insoluble[5] | Water Soluble[33] | Soluble in Organic Solvents[5] |

Experimental Protocol: Synthesis of a Soluble Magnus' Green Salt Derivative

This protocol describes the synthesis of a soluble derivative of Magnus' Green Salt, [Pt(NH₂(dmoc))₄][PtCl₄], where 'dmoc' is (S)-3,7-dimethyloctyl.

Materials:

-

K₂[PtCl₄]

-

(S)-3,7-dimethyloctylamine

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of [Pt(NH₂(dmoc))₄]Cl₂:

-

Dissolve K₂[PtCl₄] in a minimal amount of hot deionized water.

-

In a separate flask, dissolve an excess of (S)-3,7-dimethyloctylamine in ethanol.

-

Slowly add the K₂[PtCl₄] solution to the amine solution with stirring.

-

A precipitate will form. Heat the mixture to ensure complete reaction.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with deionized water and then ethanol.

-

Dry the product, [Pt(NH₂(dmoc))₄]Cl₂, under vacuum.

-

-

Preparation of [Pt(NH₂(dmoc))₄][PtCl₄]:

-

Dissolve the [Pt(NH₂(dmoc))₄]Cl₂ product in a suitable hot organic solvent (e.g., chloroform).[33]

-

In a separate flask, dissolve an equimolar amount of K₂[PtCl₄] in a minimal amount of hot deionized water.

-

Slowly add the aqueous K₂[PtCl₄] solution to the organic solution of the platinum-amine complex with vigorous stirring.

-

A colored precipitate of [Pt(NH₂(dmoc))₄][PtCl₄] will form at the interface and then disperse into the organic layer.

-

Separate the organic layer and wash it with deionized water.

-

Remove the solvent from the organic layer under reduced pressure to obtain the final product.

-

Characterization:

-

The product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.[23]

-

The Pt-Pt distance and crystal structure can be determined by single-crystal X-ray diffraction.

-

The electronic properties can be investigated using UV-Vis spectroscopy and conductivity measurements.

Visualization of Key Concepts

Signaling Pathway of Electron Conduction

Caption: Electron conduction pathway in a Q1D platinum complex.

Experimental Workflow for Characterization

Sources

- 1. The Platinum Metals in Quasi One-Dimensional Solids | Johnson Matthey Technology Review [technology.matthey.com]

- 2. One-dimensional electronic systems: metal-chain complexes and organic conductors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Krogmann's_salt [chemeurope.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Magnus's green salt - Wikipedia [en.wikipedia.org]

- 7. Mixed-valence complex - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Researchers Propose the Use of Complex Platinum Compounds for New Drugs - South Ural State University [susu.ru]

- 10. scribd.com [scribd.com]

- 11. Peierls transition - Wikipedia [en.wikipedia.org]

- 12. Peierls Transition | Qijing Zheng [staff.ustc.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced Electrical Conductivity of Polyoxometalates by Bridging with Mixed-Valent Multinuclear Platinum Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. researchgate.net [researchgate.net]

- 18. A theoretical study on tuning the electronic structures and photophysical properties of newly designed platinum(ii) complexes by adding substituents on functionalized ligands as highly efficient OLED emitters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. tandf.figshare.com [tandf.figshare.com]

- 20. physics.lancs.ac.uk [physics.lancs.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Tuning the electronic structures of platinum(II) complexes with a cyclometalating aryldiamine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pepperdine Digital Commons - Seaver College Research And Scholarly Achievement Symposium: Synthesis, Purification, and Electrochemical Analysis of Platinum Chloride Complexes with Varying Steric and Electronic Properties [digitalcommons.pepperdine.edu]

- 24. Probing the structural and electronic response of Magnus green salt compounds [Pt(NH 2 R) 4 ][PtCl 4 ] (R = H, CH 3 ) to pressure - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03280H [pubs.rsc.org]

- 25. Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Partially oxidized one-dimensional complex containing a distorted platinum chain. The molecular and crystal struture of K/sub 1/. /sub 75/Pt(CN)/sub 4/. 1. 5H/sub 2/O. [High conductivity] (Journal Article) | OSTI.GOV [osti.gov]

- 27. researchgate.net [researchgate.net]

- 28. A one-pot-one-reactant synthesis of platinum compounds at the nanoscale - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 29. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 30. Simultaneous Electrical and Mechanical Characterization of Single-Molecule Junctions Using AFM-BJ Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 31. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 32. Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00488D [pubs.rsc.org]

- 33. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Unveiling the Vapochromic Symphony: A Technical Guide to the Mechanistic Heart of Li₂[Pt(CN)₄]·xH₂O

Abstract

Vapochromic materials, compounds that exhibit a reversible color change in response to volatile organic compounds, represent a frontier in sensor technology and smart materials. Among these, platinum(II) complexes are particularly noteworthy for their pronounced and sensitive chromic shifts. This technical guide provides an in-depth exploration of the vapochromic behavior observed in dilithium tetracyanoplatinate(II) hydrate (Li₂[Pt(CN)₄]·xH₂O). We will dissect the core mechanisms driving this phenomenon, grounded in the principles of crystal engineering and coordination chemistry. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a blend of theoretical understanding and practical experimental insights.

Introduction: The Allure of Color with a Purpose

The reversible alteration of color in solid-state materials upon exposure to vapor is a captivating phenomenon with significant practical implications.[1][2] This behavior, known as vapochromism, is driven by subtle yet impactful changes in the material's crystal packing and electronic structure, often triggered by interactions with guest vapor molecules.[1] Platinum(II) complexes, with their square-planar geometry, are prime candidates for exhibiting vapochromism due to their propensity to form one-dimensional stacks with tunable intermolecular Pt-Pt interactions.[3][4] These interactions are highly sensitive to the surrounding environment, making them excellent probes for vapor detection.

This guide focuses on the specific case of Li₂[Pt(CN)₄]·xH₂O, a material that demonstrates a distinct color change upon hydration and dehydration. Understanding the mechanistic underpinnings of this process is crucial for the rational design of next-generation sensor technologies with enhanced sensitivity and selectivity.

The Core Mechanism: A Tale of Two States

The vapochromic behavior of Li₂[Pt(CN)₄]·xH₂O is fundamentally a story of a reversible structural and electronic transformation between a hydrated and a dehydrated state. The color change is a direct consequence of the modulation of the Pt-Pt distance within the crystal lattice, which in turn alters the electronic band structure of the material.

The Role of Water: More Than a Simple Guest

In the hydrated form, water molecules are not merely passive occupants of the crystal lattice. They actively participate in the supramolecular architecture through several key interactions:

-

Coordination to Lithium Cations: The small and highly polarizing lithium cations (Li⁺) readily coordinate water molecules. This hydration process is a significant driving force for the structural arrangement in the hydrated state.

-

Hydrogen Bonding Networks: The coordinated water molecules form extensive hydrogen-bonding networks with the cyanide (CN⁻) ligands of the [Pt(CN)₄]²⁻ anions. This network plays a crucial role in dictating the spacing between the platinum complexes.

The Dehydrated State: A Shift in Proximity

Upon removal of water, typically through gentle heating or exposure to a dry atmosphere, the crystal structure undergoes a significant rearrangement. The loss of the coordinated and lattice water molecules leads to a contraction of the crystal lattice. This brings the square-planar [Pt(CN)₄]²⁻ units closer together, shortening the intermolecular Pt-Pt distances.

The Spectroscopic Consequence: From Luminescence to Color

The change in the Pt-Pt distance has a profound effect on the material's optical properties.

-

Hydrated State (Longer Pt-Pt distance): In this state, the Pt-Pt interactions are relatively weak. The electronic transitions are primarily of a metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) character. These transitions typically occur at higher energies, resulting in a material that may appear colorless or weakly colored and often exhibits luminescence.[3][4]

-

Dehydrated State (Shorter Pt-Pt distance): As the platinum atoms move closer, the overlap between their d-orbitals increases, leading to the formation of a metal-metal-to-ligand charge transfer (MMLCT) band.[3] This MMLCT transition is of lower energy than the MLCT/LLCT transitions, causing a significant red-shift in the absorption spectrum and a corresponding change in the visible color of the material.[4] The luminescence is often quenched in this state.

The following diagram illustrates the workflow for investigating the vapochromic mechanism:

Caption: Correlation between experimental techniques and mechanistic insights.

Quantitative Data Summary

While specific data for Li₂[Pt(CN)₄]·xH₂O is not available in the literature, the following table presents representative data from analogous vapochromic platinum(II) complexes to illustrate the expected changes.

| Parameter | Hydrated State | Dehydrated State | Technique |

| Pt-Pt Distance (Å) | > 3.5 | < 3.5 | XRD |

| Key Absorption Band | High-energy (MLCT/LLCT) | Low-energy (MMLCT) | UV-Vis |

| Luminescence | Present | Quenched or red-shifted | Luminescence Spectroscopy |

| O-H Stretching (cm⁻¹) | Broad bands present | Bands absent | IR/Raman |

| Water Content (x) | > 0 | 0 | TGA |

Conclusion and Future Outlook

The vapochromic behavior of Li₂[Pt(CN)₄]·xH₂O is a compelling example of how subtle changes in supramolecular interactions can lead to dramatic macroscopic effects. The reversible hydration and dehydration process directly modulates the Pt-Pt interactions within the crystal lattice, causing a shift in the dominant electronic transitions and a corresponding change in color. The experimental framework outlined in this guide provides a robust methodology for a comprehensive investigation of this phenomenon.

Future research in this area could focus on:

-

Tuning Sensitivity and Selectivity: Modifying the cation or the ligands of the platinum complex could tune the material's response to different vapors.

-

Device Integration: Incorporating these materials into practical sensor devices for environmental monitoring or medical diagnostics.

-

Computational Modeling: Employing theoretical calculations to further elucidate the electronic structure and predict the properties of new vapochromic materials.

By continuing to unravel the intricate mechanisms of vapochromism, we can pave the way for the development of a new generation of intelligent, color-responsive materials.

References

-

Zhang, X., Li, B., Chen, Z.-H., & Chen, Z.-N. (2012). Luminescence vapochromism in solid materials based on metal complexes for detection of volatile organic compounds (VOCs). Journal of Materials Chemistry, 22(23), 11493-11505. [Link]

-

Julien, C. M. (2025). Raman and Infrared Spectroscopy of Materials for Lithium-Ion Batteries. PMC. [Link]

-

Chisholm, M. J. (2009). Luminescence Vapochromism of a Platinum(II) Complex for Detection of Low Molecular Weight Halohydrocarbon. Inorganic Chemistry, 48(21), 10202-10210. [Link]

-

Catalano, V. J., & Kar, H. M. (2023). An Old Crystallization Technique as a Fast, Facile, and Adaptable Method for Obtaining Single Crystals of Unstable “Li2TCNQF4” and New Compounds of TCNQ or TCNQF4: Syntheses, Crystal Structures, and Magnetic Properties. PMC. [Link]

-

Zhang, X., Li, B., Chen, Z.-H., & Chen, Z.-N. (2012). Luminescence vapochromism in solid materials based on metal complexes for detection of volatile organic compounds (VOCs). Journal of Materials Chemistry. [Link]

-

Mühle, C., Nuss, J., & Jansen, M. (2009). Crystal structure of tetracyanoplatinate(IV) dihydrate, Pt(CN)4 · 2H2O. ResearchGate. [Link]

-

Kondo, M., et al. (2015). Vapochromic luminescence and flexibility control of porous coordination polymers by substitution of luminescent multinuclear Cu(I) cluster nodes. Inorganic Chemistry, 54(11), 5339-5346. [Link]

-

Waters, M. L. (n.d.). Publications. Waters Lab | UNC. [Link]

-

Mdleleni, M. M., et al. (2024). Enhancing Vapochromic Properties of Platinum(II) Terpyridine Chloride Hexaflouro Phosphate in Terms of Sensitivity through Nanocrystalization for Fluorometric Detection of Acetonitrile Vapors. MDPI. [Link]

-

Chisholm, M. J. (2024). Mechanistic Study of Photochemical and Advanced Oxidation Processes for the Degradation of Pharmaceuticals and Personal Care Products in Water. DigitalCommons@UMaine. [Link]

-

Tanaka, H., et al. (2023). Hydration of LiOH and LiCl: Near-Infrared Spectroscopic Analysis. ACS Omega, 8(13), 12053-12061. [Link]

-

LibreTexts. (2022). UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts. [Link]

-

Lee, J., et al. (n.d.). a) UV–vis spectra of electrolytes containing Li2S4, and UV–vis spectra... ResearchGate. [Link]

-

Materials Project. (n.d.). Li₂FeS₂ (mp-19813). Materials Project. [Link]

-

Brooker, M. H., & Bates, J. B. (1971). Raman and Infrared Spectral Studies of Anhydrous Li2CO3 and Na2CO3. Semantic Scholar. [Link]

-

Unknown. (n.d.). UV-Vis spectroscopy. University of Pavia. [Link]

-

Lhuaamporn, T., et al. (2020). Cause of Color Modification in Tanzanite after Heat Treatment. MDPI. [Link]

-

Hase, Y. (2025). Raman and infrared spectra of6Li2C2O4 and7Li2C2O4. ResearchGate. [Link]

-

Agilent. (2023). High Temperature Dehydration Studies using UV-Vis-NIR Diffuse Reflectance Spectroscopy. Agilent. [Link]

-

Lhuaamporn, T., et al. (2020). Cause of Color Modification in Tanzanite after Heat Treatment. PubMed. [Link]

-

Colletto, C., et al. (2020). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. New Journal of Chemistry. [Link]

-

Nesper, R., et al. (2025). Crystallization of the Fundamental Tetracyanamidometallates Li4[Si(CN2)4] and Li4[Ge(CN2)4] from Polymeric Li‐T‐(NCN)‐I Precursors (T=Si, Ge). ResearchGate. [Link]

-

Marana, N. L., et al. (2025). A Theoretical Raman Spectra Analysis of the Effect of the Li2S and Li3PS4 Content on the Interface Formation Between (110)Li2S and (100)β-Li3PS4. MDPI. [Link]

-

Fischer, J., et al. (2020). UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal‐Ligand Photochemistry. PMC. [Link]

-

Krivovichev, S. V., & Kahlenberg, V. (2021). Crystal Structure Refinements of the Lead(II) Oxoarsenates(V) Pb2As2O7, Pb(H2AsO4)2, Pb5(AsO4)3OH and NaPb4(AsO4)3 from Single-Crystal X-ray Data. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Luminescence vapochromism in solid materials based on metal complexes for detection of volatile organic compounds (VOCs) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing Vapochromic Properties of Platinum(II) Terpyridine Chloride Hexaflouro Phosphate in Terms of Sensitivity through Nanocrystalization for Fluorometric Detection of Acetonitrile Vapors [mdpi.com]

Molecular orbital diagrams for square planar platinum(II) cyanides

An In-Depth Technical Guide to the Molecular Orbital Diagrams of Square Planar Platinum(II) Cyanides

Abstract

This guide provides a comprehensive examination of the electronic structure and bonding in square planar tetracyanoplatinate(II), [Pt(CN)₄]²⁻, through the lens of molecular orbital (MO) theory. As a archetypal d⁸ transition metal complex, its properties are foundational to understanding a wide range of coordination compounds relevant to materials science, catalysis, and drug development. We will deconstruct the formation of its molecular orbitals, detailing the critical roles of both σ-donation and π-backbonding from the cyanide ligands. The resulting MO diagram is then used to interpret the complex's key spectroscopic features, particularly its UV-Vis spectrum, and to explain its characteristic stability and diamagnetism. This document is intended for researchers and professionals seeking a deep, mechanistically-grounded understanding of bonding in square planar complexes.

Introduction: The Significance of Square Planar Platinum(II)

Platinum(II), with its d⁸ electron configuration, exhibits a strong preference for square planar coordination geometry. This arrangement minimizes ligand-ligand repulsion while maximizing the bonding interactions for this specific electron count. Among the various ligands that coordinate to Pt(II), the cyanide ion (CN⁻) is of particular interest. The resulting tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is not only a stable, well-characterized complex but also serves as a fundamental building block for more complex, functional materials, such as one-dimensional conductive polymers (e.g., Krogmann's salt, K₂[Pt(CN)₄]Br₀.₃·3H₂O).[1]

While simpler models like Crystal Field Theory (CFT) can predict the splitting of the d-orbitals, they fail to account for the covalent nature of the metal-ligand bond and the crucial role of ligand orbitals.[2] Molecular Orbital (MO) theory provides a far more powerful and accurate framework, describing the formation of bonding, non-bonding, and anti-bonding orbitals from the valence orbitals of both the central metal and the surrounding ligands.[2] This guide will utilize MO theory to build a complete picture of the electronic structure of [Pt(CN)₄]²⁻.

Deriving the Molecular Orbital Diagram for a D₄h Complex

To understand the specific case of [Pt(CN)₄]²⁻, we must first construct a generalized MO diagram for a square planar complex with D₄h symmetry. We will initially consider only the sigma (σ) bonds formed between the metal and the four ligands, and then introduce the effects of pi (π) bonding.

Symmetry and the Metal Orbitals

In a D₄h point group, the valence orbitals of the central platinum atom transform as specific irreducible representations, which can be read from a D₄h character table.[3] This symmetry dictates which ligand and metal orbitals can overlap to form molecular orbitals.

-

s orbital (6s): a₁g

-

p orbitals (6p): eᵤ (pₓ, pᵧ) and a₂ᵤ (p₂)

-

d orbitals (5d): a₁g (d₂²), b₁g (dₓ²₋ᵧ²), b₂g (dₓᵧ), and e₉ (dₓ₂, dᵧ₂)

Ligand Group Orbitals (LGOs) and σ-Bonding

The four cyanide ligands approach the platinum center along the x and y axes. The σ-donor orbitals of the four ligands (the HOMO of CN⁻) can be combined into Symmetry Adapted Linear Combinations (SALCs), which also correspond to irreducible representations of the D₄h group. For σ-bonding, these combinations are a₁g, b₁g, and eᵤ.[2][4]

By matching the symmetries, we can see the following σ-interactions:

-

The a₁g LGO combines with the metal's 6s and 5d₂² orbitals.

-

The b₁g LGO combines with the metal's 5dₓ²₋ᵧ² orbital.

-

The eᵤ LGOs combine with the metal's 6pₓ and 6pᵧ orbitals.

The metal's 5dₓᵧ (b₂g) , 5dₓ₂/dᵧ₂ (e₉) , and 6p₂ (a₂ᵤ) orbitals have no matching symmetry among the σ-LGOs and are therefore non-bonding in a sigma-only framework. The interaction of orbitals of the same symmetry leads to the formation of an equal number of bonding and anti-bonding molecular orbitals.[4] The eight electrons from the four ligand σ-donors fill the four low-energy bonding MOs (a₁g, b₁g, eᵤ). The eight d-electrons from Pt(II) then occupy the remaining higher-energy orbitals.

The Crucial Role of π-Bonding in Cyanide Complexes

The cyanide ligand is a potent π-acceptor. This is due to the presence of empty π* anti-bonding orbitals on the CN⁻ molecule which have the correct symmetry to overlap with the metal's d-orbitals. This interaction, known as π-backbonding, is critical to the overall stability and electronic structure of [Pt(CN)₄]²⁻.[5][6]

The relevant metal d-orbitals for π-bonding are those that were non-bonding in the σ-only model: dₓᵧ (b₂g) and dₓ₂/dᵧ₂ (e₉) . These orbitals can overlap with the π* LGOs of the same symmetry.[5][6]

-

Effect of π-backbonding: The interaction between the filled metal d-orbitals and the empty ligand π* orbitals creates a new bonding/anti-bonding pair. The metal d-orbitals involved (b₂g and e₉ ) are stabilized (lowered in energy), while the ligand π* orbitals are destabilized.[6] This stabilization significantly increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The Molecular Orbital Diagram of [Pt(CN)₄]²⁻

Combining the σ- and π-interactions allows us to construct a detailed qualitative MO diagram for tetracyanoplatinate(II). The Pt(II) ion provides eight d-electrons, and the four CN⁻ ligands collectively donate eight electrons to the σ-framework.

// Connections Pt_6p -> MO_a2u [style=solid, color="#4285F4"]; Pt_6p -> MO_eu_sigma [style=solid, color="#4285F4"]; Pt_6s -> MO_a1g_sigma [style=solid, color="#4285F4"]; Pt_5d -> MO_b1g_star [style=solid, color="#4285F4"]; Pt_5d -> MO_a1g_star [style=solid, color="#4285F4"]; Pt_5d -> MO_b2g [style=solid, color="#4285F4"]; Pt_5d -> MO_eg [style=solid, color="#4285F4"]; Pt_5d -> MO_b1g_sigma [style=solid, color="#4285F4"]; Pt_5d -> MO_a1g_sigma [style=solid, color="#4285F4"];

CN_sigma -> MO_eu_sigma [style=solid, color="#34A853"]; CN_sigma -> MO_b1g_sigma [style=solid, color="#34A853"]; CN_sigma -> MO_a1g_sigma [style=solid, color="#34A853"]; CN_pi_star -> MO_eg_star [style=solid, color="#34A853"]; CN_pi_star -> MO_a2u [style=solid, color="#34A853"];

// Electron Filling (using invisible nodes and edges for positioning) node [shape=none, fillcolor=none, fontcolor="#202124", width=0.1, height=0.1]; edge [arrowhead=normal, style=solid, color="#202124"];

e1 [label="↑↓", pos="4,-2.2!"]; e2 [label="↑↓", pos="4,-1.2!"]; e3 [label="↑↓", pos="3.8, -0.2!"]; e4 [label="↑↓", pos="4.2, -0.2!"]; e5 [label="↑↓", pos="3.8, 1.3!"]; e6 [label="↑↓", pos="4.2, 1.3!"]; e7 [label="↑↓", pos="4, 2.3!"]; e8 [label="↑↓", pos="4, 3.3!"]; } end_dot Caption: Qualitative MO diagram for [Pt(CN)₄]²⁻ showing σ and π interactions.

Diagram Analysis:

-

Bonding Orbitals: The lowest energy MOs are the σ-bonding orbitals (a₁g, b₁g, eᵤ), which are filled with the eight electrons from the cyanide ligands and are primarily ligand in character.

-

d-Orbital Manifold: Above the σ-bonding orbitals lie the set of MOs that are predominantly metal d-orbital in character. Due to π-backbonding with the CN⁻ π* orbitals, the e₉ and b₂g orbitals are stabilized and lie lowest in energy. Above them is the a₁g (mostly d₂²) orbital. These orbitals are all filled by the eight d-electrons from Pt(II).

-

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) is the a₁g* orbital. The Lowest Unoccupied Molecular Orbital (LUMO) is the strongly σ-anti-bonding b₁g* orbital (derived from the dₓ²₋ᵧ²).[5][7] The energy difference between these orbitals (often denoted Δ₁) is very large, contributing to the complex's kinetic stability and its diamagnetism, as all electrons are paired.[5][8]

Spectroscopic Consequences and Experimental Validation

The constructed MO diagram is not merely a theoretical construct; it provides a powerful framework for interpreting the experimental observations of [Pt(CN)₄]²⁻, particularly its electronic absorption spectrum.

UV-Visible Spectroscopy

The absorption of UV or visible light by a molecule promotes an electron from an occupied orbital to an unoccupied one.[9] The energy of the absorbed light corresponds to the energy difference between these orbitals. For [Pt(CN)₄]²⁻, the MO diagram predicts several possible transitions.[7][10]

-

d-d Transitions: These involve the promotion of an electron from one of the filled d-manifold orbitals (e.g., b₂g, e₉, a₁g) to another empty or partially filled d-orbital. In this case, the main d-d transition would be to the vacant b₁g orbital. These transitions are formally Laporte-forbidden in a perfectly centrosymmetric D₄h environment and are therefore expected to be weak.[11]

-

Metal-to-Ligand Charge Transfer (MLCT): These are highly important in π-acceptor complexes. An electron is promoted from a metal-based orbital (like the filled d-orbitals) to an empty ligand-based orbital (the π* orbitals of the cyanide ligands, which form the e₉* and a₂ᵤ MOs).[7] These transitions are typically very intense (spin and Laporte-allowed) and are responsible for the strong absorptions seen in the UV spectrum of [Pt(CN)₄]²⁻.[7]

| Transition Type | Orbital Promotion (Example) | Typical Energy Region | Intensity |

| d-d | a₁g* (d₂²) → b₁g* (dₓ²₋ᵧ²) | Lower Energy (UV) | Weak |

| MLCT | a₁g* (d₂²) → a₂ᵤ (π* CN) | Higher Energy (UV) | Strong |

| MLCT | e₉ (dₓ₂, dᵧ₂) → a₂ᵤ (π* CN) | Higher Energy (UV) | Strong |

The intense, high-energy bands in the experimental spectrum of aqueous K₂[Pt(CN)₄] are assigned to these MLCT transitions, confirming the significant π-acceptor role of the cyanide ligands and validating the predictions of our MO model.[7][10]

Experimental Protocols

Synthesis of Potassium Tetracyanoplatinate(II) Trihydrate (K₂[Pt(CN)₄]·3H₂O)

This protocol outlines a representative synthesis. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as cyanide compounds are highly toxic.

-

Preparation of Pt(OH)₂: Start with a solution of H₂PtCl₆. Reduce the Pt(IV) to Pt(II) using a suitable reducing agent like ascorbic acid to form H₂PtCl₄.[12] Carefully add a stoichiometric amount of potassium hydroxide (KOH) solution to precipitate platinum(II) hydroxide, Pt(OH)₂. The precipitate is then washed thoroughly with deionized water to remove chloride and excess base.

-

Cyanidation: A suspension of the freshly prepared Pt(OH)₂ is made in deionized water. A stoichiometric amount of solid potassium cyanide (KCN) is slowly added to the suspension with stirring.[12]

-

Reaction and Crystallization: The mixture is gently heated (e.g., in a pressure vessel to ~120°C) to facilitate the reaction and formation of the soluble [Pt(CN)₄]²⁻ complex.[12] The resulting hot solution is filtered to remove any unreacted material. The clear filtrate is allowed to cool slowly to room temperature, upon which needle-like crystals of K₂[Pt(CN)₄]·3H₂O will precipitate.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of ice-cold ethanol, and dried in a desiccator.

Acquisition of UV-Vis Spectrum

-

Sample Preparation: Prepare a dilute aqueous solution of the synthesized K₂[Pt(CN)₄]·3H₂O of a known concentration (e.g., 1.0 x 10⁻⁴ M). Use a high-purity solvent (e.g., deionized water) for both sample preparation and as the reference blank.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the deionized water blank and record a baseline spectrum over the desired wavelength range (e.g., 190-400 nm).

-

Rinse the cuvette with the sample solution, then fill it with the K₂[Pt(CN)₄] solution.

-

Record the absorbance spectrum of the sample over the same range.

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).[13] Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) for each peak, which provides information on the intensity of the transition.

Conclusion

The molecular orbital model provides a robust and detailed framework for understanding the electronic structure of square planar platinum(II) cyanides. By considering the symmetry-allowed interactions between the platinum 5d, 6s, and 6p orbitals and the ligand σ and π* orbitals, we can construct a comprehensive energy level diagram. This diagram successfully accounts for the key properties of [Pt(CN)₄]²⁻, including its diamagnetism, kinetic stability, and its characteristic high-intensity MLCT bands in the UV-Vis spectrum. This level of understanding is indispensable for the rational design of new platinum-based materials and therapeutics where electronic properties are paramount.

References

-

Dalal Institute. Molecular Orbital Theory – Octahedral, Tetrahedral or Square Planar Complexes. Available from: [Link]

-

YouTube. MOLECULAR ORBITAL DIAGRAM OF SQUARE PLANAR COMPLEX | [PtCl4]2-. Available from: [Link]

-

Scribd. MOT-Tetrahed-Square-Planar (Sima & Pie). Available from: [Link]

-

Hunt Research Group. The Energy Diagram of a Square Planar Complex Revision. Available from: [Link]

-

e-PG Pathshala. Module 7: Molecular Orbital Theory for Square-Planar Complexes. Available from: [Link]

-

Gray, H. B., & Ballhausen, C. J. (1963). Electronic Structures of Square-Planar Complexes. Journal of the American Chemical Society, 85(3), 260–265. Available from: [Link]

-

Fenske, R. F., Martin, D. S., & Ruedenberg, K. (1962). A Molecular Orbital Theory for Square Planar Metal Complexes. Inorganic Chemistry, 1(3), 441–450. Available from: [Link]

-

ResearchGate. Metal−Metal Bond or Isolated Metal Centers? Interaction of Hg(CN) 2 with Square Planar Transition Metal Cyanides. Available from: [Link]

-

Chemistry LibreTexts. 10.3.5: Square-Planar Complexes. Available from: [Link]

-

PubMed. Potassium Tetracyanoplatinate (II) Trihydrate (K2Pt(CN)4 X 3H2O) Studied by High Resolution Solid State 13C MAS NMR. Available from: [Link]

-

ResearchGate. Crystal growth and crystal structure determination of K2[Pt(CN) 4Cl2], K2[Pt(CN)4Br2], K2[Pt(CN)4I2] and K2[Pt(CN) 4]Cl2·2H2O. Available from: [Link]

-

ResearchGate. Illustration of the tetracyanoplatinate complex [Pt(CN) 4 ] 2-. Available from: [Link]

- Google Patents. CN105967206A - Method for preparing potassium tetracyanoplatinate (II) trihydrate by pressure cyanidation.

-

Lumen Learning. Interpreting UV Spectra. Available from: [Link]

-

Jurnal UPI. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Available from: [Link]

-

AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of platinum(II) alkyl and aryl complexes from K2[PtCl4] and tetraorganotin compounds in dimethyl sulphoxide. Available from: [Link]

-

SlidePlayer. UV-Vis spectroscopy. Available from: [Link]

-

Inorganic Chemistry. Crystal structure of KCP(Br) [K2Pt(CN)4Br0.30.3.2H2O] as determined by 300.deg.K x-ray and 8.deg.K neutron diffraction investigations. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 4. scribd.com [scribd.com]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.itservices.cas.unt.edu [sites.itservices.cas.unt.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Interpreting UV Spectra | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. people.bath.ac.uk [people.bath.ac.uk]

- 12. CN105967206A - Method for preparing potassium tetracyanoplatinate (II) trihydrate by pressure cyanidation - Google Patents [patents.google.com]

- 13. azooptics.com [azooptics.com]

Methodological & Application

Application Note: Fabrication of Humidity Sensors Using Vapochromic Platinum(II) Salts

[1][2]

Abstract

This guide details the fabrication, characterization, and validation of optical humidity sensors utilizing vapochromic Platinum(II) terpyridine complexes, specifically

Introduction & Mechanism[3]

The Vapochromic Imperative

In pharmaceutical storage and high-precision manufacturing, "power-free" visual indicators are critical for identifying breach of environmental controls. Vapochromic platinum salts serve this niche by converting chemical hydration directly into an optical signal.

Mechanism of Action: The MMLCT Shift

The sensing mechanism relies on the square-planar geometry of Pt(II) complexes. In the solid state, these molecules stack like pancakes. The distance between platinum centers (

-

Anhydrous State (Yellow): The complexes stack with a specific

(typically -

Hydrated State (Red/Orange): Water molecules intercalate into the lattice, forming hydrogen bonds with ligands (e.g., Chloride or Terpyridine). This reduces the

(often

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of water-induced MMLCT spectral shift in Pt(II) terpyridine complexes.

Material Selection & Synthesis Protocol

Target Material: Chloro(2,2':6',2"-terpyridine)platinum(II) hexafluorophosphate,

Reagents

-

Potassium tetrachloroplatinate(II) (

) -

Ammonium hexafluorophosphate (

) -

Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Diethyl ether, Deionized Water (18.2 MΩ).

Synthesis Workflow

-

Ligand Coordination:

-

Dissolve

(0.5 g, 1.2 mmol) in 10 mL deionized water. -

Separately, dissolve terpyridine (0.28 g, 1.2 mmol) in 5 mL DMSO.

-

Mix solutions and heat to 80°C for 4 hours . The solution will turn from red to yellow/orange as

forms.[4] -

Checkpoint: A yellow precipitate indicates successful coordination.

-

-

Anion Exchange (Metathesis):

-

Filter the yellow solid and redissolve in minimal hot water.

-

Add excess saturated aqueous

solution dropwise. -

A bright yellow/orange precipitate of

will form immediately.

-

-

Purification:

-

Filter the solid.

-

Wash 3x with cold water (to remove excess salts).

-

Wash 2x with diethyl ether (to remove organic impurities).

-

Drying: Vacuum dry at 40°C for 6 hours.

-

Sensor Fabrication Protocol

This section details the creation of a thin-film sensor on a quartz substrate. Quartz is required for UV-Vis characterization due to its optical transparency.

Substrate Preparation

-

Cut: 1 cm x 2 cm Quartz slides.

-

Clean: Sonicate sequentially in Acetone

Isopropanol -

Activate: Oxygen Plasma treat (50W, 60s) to improve wettability.

Deposition (Spin Coating)

To achieve a uniform film with rapid response times, we use a nanocrystallization approach via spin coating.

-

Solution Prep: Dissolve 5 mg of

in 1 mL of Acetonitrile . Sonicate for 5 mins to ensure full dispersion. -

Coating:

-

Dispense 50

L of solution onto the center of the substrate. -

Spin Program:

-

Step 1: 500 rpm for 5s (Spread)

-

Step 2: 2000 rpm for 30s (Thinning/Drying)

-

-

-

Annealing: Heat the slide at 100°C for 10 mins on a hotplate.

-

Validation: The film should appear bright yellow (anhydrous state). If it is orange, the humidity in the room is too high or the solvent hasn't fully evaporated.

-

Fabrication Workflow Diagram

Figure 2: Step-by-step fabrication workflow for the thin-film humidity sensor.

Characterization & Validation

Experimental Setup

-

Chamber: Sealed quartz cuvette or flow cell.

-

Humidity Control: Two-stream flow controller (mixing Dry

and Wet -

Readout: UV-Vis Spectrophotometer (Absorbance mode) or Fluorometer (Emission mode,

nm).

Validation Protocol

-

Baseline (0% RH): Purge chamber with dry

. Record spectrum.-

Expected: Absorption

nm (Yellow).

-

-

Exposure (High RH): Introduce 80% RH stream.

-

Expected: New absorption band appears at

nm (Red/Orange).

-

-

Hysteresis Check: Step humidity down (80%

0%). Plot Intensity vs. RH.[5]-

Note: Pt salts often exhibit hysteresis due to the energy barrier of lattice reorganization.

-

Performance Metrics Table

| Parameter | Value (Typical) | Unit | Notes |

| Linear Range | 10 - 80 | % RH | Region of linear spectral response |

| Response Time ( | < 60 | Seconds | Depends on film thickness (thinner = faster) |

| LOD | 3.3 | % RH | Limit of Detection |

| Emission Shift | 580 | nm | Anhydrous to Hydrated shift |

| Hysteresis | ~5 - 7 | % RH | Difference between adsorption/desorption curves |

Troubleshooting & Optimization

-

Issue: No Color Change.

-

Cause: Film is too thick (solvent cannot penetrate) or crystallinity is poor.

-

Fix: Reduce precursor concentration to 2 mg/mL or increase spin speed.

-

-

Issue: Slow Recovery.

-

Cause: Strong H-bonding retaining water.

-

Fix: Use a mild heating element (integrated micro-heater) to reset the sensor to the anhydrous state.

-

-

Issue: Permanent Discoloration.

-

Cause: Degradation or formation of Pt(IV) species.

-

Fix: Store sensors in the dark; these complexes can be photosensitive over long durations.

-

References

-

Zhao, D., et al. (2022).[1] "Vapoluminescence Hysteresis in a Platinum(II) Salt-Based Humidity Sensor: Mapping the Vapochromic Response to Water Vapor." Sensors and Actuators B: Chemical. Link

-

Karimi Abdolmaleki, M., et al. (2024). "Enhancing Vapochromic Properties of Platinum(II) Terpyridine Chloride Hexafluorophosphate in Terms of Sensitivity through Nanocrystalization." MDPI Chemosensors. Link

-

Bryant, M. J., et al. (2023).[6] "Structural modifications to platinum(II) pincer complexes resulting in changes in their vapochromic and solvatochromic properties."[6][4][7][8] Faraday Discussions. Link

-

Yam, V. W.-W., et al. (2002). "Vapochromic Platinum(II) Terpyridine Complexes." Chemical Communications. Link

-

Connick, W. B., et al. (1997). "Vapochromism in Platinum(II) Salts." Inorganic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Vapochromism and its structural basis in a luminescent Pt(II) terpyridine-nicotinamide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]

- 5. ijaers.com [ijaers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Manipulating vapochromic or solvatochromic properties of platinum(ii) pincer complexes through ligand modifications - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Application Note: Fabrication of Vapochromic Lithium Tetracyanoplatinate Thin Films for Pharmaceutical Humidity Sensing

Executive Summary

This application note details the protocol for synthesizing and processing Lithium Tetracyanoplatinate (Li₂[Pt(CN)₄] · xH₂O) into high-quality thin films. Unlike standard electronic films, cyanoplatinates are "soft" molecular materials where the optical properties are governed by the Pt-Pt intermolecular distance .

These films exhibit rapid, reversible vapochromism (color/emission change) in response to water vapor, making them ideal candidates for Smart Packaging in the pharmaceutical industry—specifically for monitoring the integrity of moisture-sensitive Active Pharmaceutical Ingredients (APIs) during storage and transport.

Scientific Foundation: The "Molecular Wire" Mechanism

To fabricate a working sensor, one must understand the underlying physics. The square-planar

-

The Variable: The distance (

) between Pt atoms. -

The Trigger: Lithium ions (

) are highly hygroscopic. When they absorb water from the environment, the lattice expands or rearranges. -

The Output: This structural shift alters the

orbital overlap, changing the HOMO-LUMO gap. Consequently, the material shifts its absorption and photoluminescence (PL) spectra.

Key Rule: Shorter Pt-Pt distance

Figure 1: Mechanism of vapochromic response in Lithium Tetracyanoplatinate films.

Materials and Reagents

Commercial sources for Lithium Tetracyanoplatinate are rare and often impure. It is strongly recommended to synthesize the precursor in-house via cation exchange to ensure film stoichiometry.

| Reagent | Purity | Role |

| Barium Tetracyanoplatinate (Ba[Pt(CN)₄]) | 99.9% | Platinum Source |

| Lithium Sulfate Monohydrate (Li₂SO₄ · H₂O) | 99.99% | Lithium Source |

| Deionized Water | 18.2 MΩ·cm | Solvent |

| Ethanol / Methanol | HPLC Grade | Surface Tension Modifier |

| Quartz or Glass Substrates | Optical Grade | Film Support |

Protocol 1: Precursor Synthesis (Cation Exchange)

Objective: Convert Ba[Pt(CN)₄] to Li₂[Pt(CN)₄] by precipitating insoluble Barium Sulfate.

-

Stoichiometric Calculation: Weigh equimolar amounts of Ba[Pt(CN)₄] (e.g., 1.00 mmol) and Li₂SO₄ (1.00 mmol).

-

Dissolution: Dissolve each salt separately in the minimum amount of warm DI water (50°C).

-

Mixing: Slowly add the Li₂SO₄ solution to the Ba[Pt(CN)₄] solution while stirring vigorously.

-

Observation: A heavy white precipitate (BaSO₄) will form immediately.

-

-

Digestion: Stir the suspension at 50°C for 1 hour to ensure complete ion exchange.

-

Filtration: Filter the solution through a 0.2 µm PTFE syringe filter or fine sintered glass frit to remove all BaSO₄.

-

Critical Check: The filtrate must be clear and colorless/pale yellow. Any turbidity indicates residual BaSO₄ which will ruin film quality.

-

-

Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator) at 60°C until a viscous, concentrated solution is obtained. Do not dry completely to powder , as the anhydrous salt is difficult to redissolve without aggregation.

Protocol 2: Thin Film Fabrication (Spin Coating)

Objective: Create a uniform, optical-quality film. Challenge: Aqueous solutions have high surface tension, often leading to "beading" or the "coffee-ring effect."

Step A: Substrate Preparation

-

Wash: Sonicate substrates in Acetone (10 min)

Isopropanol (10 min) -

Activation: Treat substrates with UV-Ozone or Oxygen Plasma for 15 minutes.

-

Why? This renders the surface hydrophilic, essential for spreading the aqueous Pt solution.

-

Step B: Solution Formulation

Prepare the "Spin Ink" immediately before coating.

-

Base: Concentrated Li₂[Pt(CN)₄] (aq) from Protocol 1.

-

Diluent: Methanol (MeOH).

-

Ratio: 4:1 (Water:MeOH by volume).

-

Insight: Methanol lowers the surface tension and increases the evaporation rate, stabilizing the fluid dynamics during spinning.

-

Step C: Spin Coating Parameters

| Phase | RPM | Acceleration (RPM/s) | Time (s) | Purpose |

| Dispense | 0 | N/A | N/A | Static dispense of 100 µL (cover 80% of surface) |

| Spread | 500 | 200 | 10 | Spread liquid to edges without flinging off |

| Thinning | 2000 | 1000 | 45 | Define final thickness and evaporate solvent |

| Drying | 3000 | 2000 | 20 | Remove residual solvent and lock structure |

Step D: Post-Deposition Annealing

-

Place films on a hot plate at 60°C for 10 minutes .

-

Warning: Do not exceed 100°C. High heat will dehydrate the film completely (anhydrous phase), potentially causing cracking or irreversible phase changes.

-

Figure 2: Fabrication workflow from raw salts to finished sensor film.

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps.

Visual & Optical Validation

-

Under Ambient Light: Film should be transparent or faintly yellow.

-

Under UV Light (365 nm):

-

Dry (Desiccated): Weak or Green Emission.

-

Humid (Breath test): Immediate shift to Bright Yellow/Orange Emission.

-

Self-Validation: If the film does not change color when you breathe on it, the stacking is incorrect or the film is too thick (bulk behavior dominates).

-

Quantitative Data (Typical)

| Parameter | Method | Target Value |

| Film Thickness | Profilometry / Ellipsometry | 50 nm – 200 nm |

| Roughness (RMS) | AFM | < 5 nm |

| Response Time | Humidity Chamber Step Test | < 2 seconds |

| Hysteresis | Absorption/Desorption Cycle | < 5% |

Application Case: Smart Pharma Packaging

Context: Many APIs (e.g., amorphous solid dispersions) degrade if exposed to humidity >40% RH. Solution: A Li₂[Pt(CN)₄] film coated on a flexible polymer tag is inserted into the blister pack.

-

Baseline: The tag emits Green fluorescence under UV inspection on the production line (indicating dry environment).

-

Breach: If the foil seal is compromised, moisture enters.

-

Signal: The Lithium salt hydrates, expanding the lattice. The fluorescence shifts to Orange.

-

Detection: Automated vision systems detect the "Orange" failure mode and reject the package.

Troubleshooting Guide

| Issue | Cause | Corrective Action |

| "Coffee Ring" Effect (Thick edges) | Solvent evaporation is too slow at edges. | Increase Spin Speed during "Thinning" phase; Increase Methanol ratio in ink. |

| Hazy / Opaque Film | BaSO₄ contamination or crystallization. | Re-filter precursor solution; Reduce concentration. |

| No Fluorescence | Quenching or wrong phase. | Film may be too thin (<10 nm); Anneal at lower temperature (avoid total dehydration). |

| Cracking | Film stress during drying. | Reduce annealing temperature; Cool down slowly (1°C/min). |

References

-

Eisenberg, R. (2003). "Vapochromism in Organometallic and Coordination Complexes." Chemical Reviews.

-

Ossila Ltd. (2023). "Spin Coating: A Guide to Theory and Techniques."[1] Ossila Application Notes.

-

Christensen, P. R., et al. (2021). "Platinum(II) Complexes for Humidity Sensing." Frontiers in Chemistry.

-

PubChem. (2023).[2] "Barium Tetracyanoplatinate Compound Summary." National Library of Medicine.

-

Process Insights. (2023). "Moisture Measurement in Pharmaceutical Manufacturing." Application Briefs.

Sources

Application Notes and Protocols for Modifying Conductivity in Cyanoplatinates via Doping

Abstract

This guide provides a comprehensive overview of the principles and experimental techniques for modifying the electrical conductivity of square-planar tetracyanoplatinate(II) salts through chemical doping. Historically, these materials are potent insulators, but through targeted partial oxidation, they can be transformed into highly anisotropic, one-dimensional molecular conductors. The primary focus of this document is on the well-established method of halogen doping to create mixed-valence platinum chains, exemplified by the synthesis of K₂[Pt(CN)₄]Br₀.₃·3H₂O (KCP). We will delve into the structural and electronic basis for this transformation, provide detailed, field-proven protocols for synthesis and characterization, and present data that validates these methodologies. The aim is to equip researchers with both the theoretical understanding and the practical steps required to produce and verify these conductive molecular wires.

Introduction: The Structural Basis of Conductivity in Cyanoplatinates

Tetracyanoplatinate(II) salts, such as K₂[Pt(CN)₄], typically crystallize in structures where the square-planar [Pt(CN)₄]²⁻ anions stack in columns. In the undoped state, the platinum atoms are all in the +2 oxidation state (a d⁸ electron configuration). The Pt-Pt distances within these stacks are generally too large (> 3.3 Å) for significant orbital overlap, rendering the material an excellent electrical insulator.

The key to inducing conductivity is to decrease the Pt-Pt distance and create charge carriers along the platinum chain. This is achieved through partial oxidation . By removing a fraction of the electrons from the d_z² orbitals of the platinum atoms, the average oxidation state of platinum increases from +2.0 to a non-integer value (e.g., +2.3). This process creates "holes" in the otherwise filled d_z² band and forces the platinum atoms closer together (to ~2.88 Å) to improve orbital overlap. The result is the formation of a one-dimensional metallic band, allowing for electron transport along the axis of the platinum chains. This doping strategy transforms the insulating salt into a highly anisotropic conductor, with conductivity along the chains being several orders of magnitude higher than perpendicular to them.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2];

} caption { label="Transformation from Insulator to Conductor via Doping."; fontsize=12; fontcolor="#5F6368"; } enddot Figure 1: Conceptual diagram showing how partial oxidation (doping) reduces the Pt-Pt distance and creates a partially filled electronic band, inducing a transition from an insulating to a one-dimensional conducting state in cyanoplatinates.

Halogen Doping: The Primary Technique

The most effective and widely studied method for achieving partial oxidation in cyanoplatinates is through the incorporation of halide anions (Br⁻ or Cl⁻) into the crystal lattice. This process does not involve direct substitution on the platinum complex itself but rather the inclusion of halide ions in channels between the platinum chains. To maintain charge neutrality, a corresponding fraction of the Pt(II) centers are oxidized to Pt(IV).

The canonical example is K₂[Pt(CN)₄]Br₀.₃·3H₂O, often abbreviated as KCP(Br). The non-stoichiometric nature of the bromide ion is key; for every 0.3 Br⁻ ions incorporated, 0.3 Pt(II) ions are oxidized to Pt(IV), resulting in an average platinum oxidation state of +2.3.

Causality Behind the Synthetic Protocol

The synthesis of KCP is a classic example of a comproportionation reaction, where a species in a lower oxidation state (Pt(II)) and a higher oxidation state (Pt(IV)) react to form a product with an intermediate oxidation state. The usual preparation involves the co-crystallization of K₂[Pt(CN)₄] (containing only Pt(II)) and K₂[Pt(CN)₄Br₂] (containing only Pt(IV)).

The choice of a 5:1 molar ratio of the Pt(II) to Pt(IV) starting materials is a field-proven insight designed to favor the crystallization of the desired non-stoichiometric product, K₂[Pt(CN)₄]Br₀.₃·3H₂O.[1] Because the final doped product has a specific, thermodynamically favored stoichiometry, using a large excess of the Pt(II) starting material helps to drive the equilibrium towards the formation of the KCP salt, ensuring that any excess unreacted material that crystallizes out is the more soluble starting complex, which can be more easily separated during purification.[1] Slow evaporation or cooling is critical as it allows for the growth of large, high-quality single crystals necessary for anisotropic conductivity measurements.

Experimental Protocols

Safety Precaution: Platinum compounds can be sensitizers and may cause allergic reactions. Halogens and acidic solutions are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of K₂[Pt(CN)₄]Br₀.₃·3H₂O (KCP)

This protocol is adapted from the highly reliable Inorganic Syntheses series and provides a reproducible method for obtaining high-quality KCP crystals.[1]

Reagents & Materials:

-

K₂[Pt(CN)₄]·3H₂O (Potassium tetracyanoplatinate(II) trihydrate)

-

K₂[Pt(CN)₄Br₂] (Dipotassium dibromotetracyanoplatinate(IV))

-

Deionized water

-

Crystallization dish

-

Stirring hot plate

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Prepare Starting Solutions:

-

In a 50 mL beaker, dissolve a 5:1 molar ratio of the platinum complexes. For a typical preparation, dissolve 1.0 g of K₂[Pt(CN)₄]·3H₂O and 0.25 g of K₂[Pt(CN)₄Br₂] in approximately 20 mL of deionized water.

-

Gently warm the mixture on a stirring hot plate to no more than 50°C to ensure complete dissolution.

-

-

Crystallization:

-

Filter the warm solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a clean crystallization dish.

-

Cover the dish with a watch glass, leaving a small opening, or cover with perforated parafilm.

-

Allow the solution to evaporate slowly and undisturbed at room temperature over several days. The slow evaporation is crucial for the growth of large, needle-like single crystals.

-

-

Isolation and Purification:

-

Once a significant crop of coppery-lustered needles has formed, decant the mother liquor.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any soluble impurities (such as unreacted starting materials).

-

Dry the crystals in a desiccator over a saturated solution of KBr to maintain the proper hydration level. The crystals are efflorescent and can lose water of hydration if left in a dry atmosphere.

-

dot graph G { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.6];

} caption { label="Experimental Workflow for KCP Synthesis."; fontsize=12; fontcolor="#5F6368"; } enddot Figure 2: A step-by-step workflow diagram illustrating the synthesis protocol for K₂[Pt(CN)₄]Br₀.₃·3H₂O (KCP).

Characterization Protocols: A Self-Validating System

Successful synthesis must be validated through rigorous characterization. The following protocols outline the key techniques to confirm the structure, composition, and resulting electronic properties of the doped cyanoplatinate crystals.

Protocol 2: Structural Verification by Single-Crystal X-ray Diffraction (XRD)

Objective: To confirm the crystal structure, determine the precise Pt-Pt spacing, and verify the ordered stacking of the tetracyanoplatinate units.

Step-by-Step Procedure:

-

Crystal Mounting: Carefully select a well-formed, needle-like single crystal of appropriate size (typically 0.1-0.3 mm in length). Mount the crystal on a goniometer head using a suitable adhesive or cryoloop.

-

Data Collection:

-

Use a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector (e.g., CCD or CMOS).[2][3]

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Perform a series of diffraction image collections (frames) by rotating the crystal through a specified angular range (e.g., 0.5-1.0° per frame).[4]

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots from the collected frames to obtain their intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the electron density map.

-

Refine the atomic positions, including those of the Pt, K, C, N, and Br atoms, against the experimental data. The non-stoichiometric occupancy of the bromide site should be refined.

-

-

Validation: A successful synthesis will yield a tetragonal crystal structure with a Pt-Pt distance of approximately 2.88 Å.[1]

Protocol 3: Confirmation of Mixed-Valence State by X-ray Photoelectron Spectroscopy (XPS)

Objective: To provide direct evidence of the partial oxidation of platinum by identifying both Pt(II) and Pt(IV) species.

Step-by-Step Procedure:

-

Sample Preparation: Mount a small sample of the crystals onto a sample holder using conductive carbon tape. Ensure the sample is representative and clean.

-

Data Acquisition:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic Al Kα or Mg Kα X-ray source.

-

Acquire a survey spectrum to identify all elements present.

-

Perform high-resolution scans over the Pt 4f region (typically 70-85 eV binding energy).[5]

-

-

Data Analysis:

-

The Pt 4f spectrum of KCP will show a complex envelope of peaks. This is because the core-level photoemission is faster than the valence fluctuations, allowing XPS to capture a "snapshot" of the distinct oxidation states.

-

Deconvolute the Pt 4f spectrum. The spectrum should be fitted with two sets of spin-orbit split doublets (4f₇/₂ and 4f₅/₂).

-

The lower binding energy doublet corresponds to Pt(II) (Pt 4f₇/₂ typically around 72-73 eV).[6]

-

The higher binding energy doublet corresponds to Pt(IV) (Pt 4f₇/₂ typically around 74-75 eV).[6]

-

-

Validation: The presence and successful deconvolution of both Pt(II) and Pt(IV) signals confirm the mixed-valence nature of the material, which is a prerequisite for its high conductivity.

Protocol 4: Anisotropic Conductivity Measurement via the Four-Probe Method

Objective: To quantify the electrical conductivity of the doped crystals and demonstrate their one-dimensional nature. The four-probe method is essential as it eliminates contributions from contact resistance, which is critical for accurately measuring conductive materials.

Step-by-Step Procedure:

-

Crystal Mounting and Contacting:

-

Select a long, uniform single crystal.

-

Mount the crystal on an insulating substrate (e.g., sapphire or quartz).

-

Using a microscope, carefully attach four fine gold or platinum wires (typically 15-25 µm diameter) in a line along the long axis (the conductive axis) of the crystal.

-

Use a conductive silver or gold paint to ensure good electrical contact between the wires and the crystal surface. The contacts should be small and equally spaced.

-

-

Measurement Setup:

-

Data Collection:

-

Apply a known DC current (I) through the outer probes.

-

Measure the voltage drop (V) across the inner probes.

-

Calculate the resistance (R = V/I).

-

Measure the dimensions of the crystal (cross-sectional area, A) and the spacing between the inner probes (L).

-

Calculate the conductivity (σ) using the formula: σ = L / (R * A).

-

-

Anisotropy Check (Optional but Recommended): If possible, repeat the measurement by placing the four probes perpendicular to the long axis of the crystal.

-

Validation: A successfully doped crystal will exhibit high conductivity along the needle axis. The conductivity perpendicular to this axis will be significantly lower, confirming the material's one-dimensional metallic character.

dot graph G { graph [splines=ortho, nodesep=0.4, rankdir=LR]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.8];

} caption { label="Schematic of a Four-Probe Conductivity Measurement."; fontsize=12; fontcolor="#5F6368"; } enddot Figure 3: Diagram illustrating the four-probe setup for measuring the electrical conductivity of a single crystal, minimizing errors from contact resistance.

Data Presentation and Interpretation

The primary outcome of successful doping is a dramatic increase in electrical conductivity. The table below summarizes typical values, demonstrating the profound effect of partial oxidation.

| Compound | Doping Method | Average Pt Oxidation State | Conductivity (σ) along Pt-chain (S·cm⁻¹) | Anisotropy (σ_parallel / σ_perp) |

| K₂[Pt(CN)₄]·3H₂O | Undoped (Control) | +2.0 | ~10⁻¹² (Insulator) | N/A |

| K₂[Pt(CN)₄]Br₀.₃·3H₂O (KCP) | Halogen (Bromine) | +2.3 | 4 - 200 (Metallic) | >100 |

| K₂[Pt(CN)₄]Cl₀.₃₂·2.6H₂O (KCC) | Halogen (Chlorine) | +2.32 | ~10⁻⁴[8] | ~100[8] |

Interpretation of Results:

-

Undoped vs. Doped: The most striking result is the increase in conductivity by many orders of magnitude upon doping, transforming the material from an insulator to a metal-like conductor.

-

Anisotropy: The high ratio of conductivity parallel to the platinum chains versus perpendicular to them is the hallmark of a one-dimensional conductor and validates the theoretical model of electron transport occurring primarily along the stacked d_z² orbitals.[8]

-

Effect of Halogen: While both bromine and chlorine doping induce conductivity, the magnitude can differ. The data for KCP(Br) shows significantly higher conductivity than for KCP(Cl). This difference is attributed to subtle changes in the crystal structure and electronic coupling based on the size and electronegativity of the halide ion.

Alternative Doping Strategies

While halogen doping is the most prevalent method, other strategies have been explored to create partially oxidized cyanoplatinate chains.

-

Anion-Deficient Doping: Compounds like K₁.₇₅[Pt(CN)₄]·1.5H₂O achieve a similar effect. Here, a deficiency in the K⁺ counter-ion leaves the [Pt(CN)₄] framework with a net negative charge less than -2, forcing the partial oxidation of platinum to an average state of +2.25 to maintain charge balance.[9]

-

Alternative Anion Doping: The use of the bifluoride ion (FHF)⁻ has been demonstrated in compounds such as Rb₂₀.₄. This approach also leads to partial oxidation and one-dimensional conductivity.

These alternative methods underscore the versatility of the partial oxidation principle, where the specific chemical route can be varied as long as the fundamental electronic requirement—the creation of a mixed-valence state in the platinum chain—is met.

Conclusion

The modification of conductivity in cyanoplatinates through doping is a powerful demonstration of how targeted chemical and structural changes can fundamentally alter the electronic properties of a material. The process of partial oxidation, most commonly achieved via halogen doping, transforms these compounds from insulators into highly anisotropic one-dimensional conductors. The protocols provided in this guide offer a robust and verifiable pathway for the synthesis and characterization of these fascinating molecular materials. By understanding the causality behind the synthetic steps and employing rigorous characterization techniques, researchers can reliably produce and validate these molecular wires for further investigation and potential application in nanoscale electronics and materials science.

References

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(7), 859-866. Available at: [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

e-PG Pathshala. (n.d.). Module-2: Two probe and four probe methods- van der Pauw method. Available at: [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. Available at: [Link]

-

Pestryakov, A. N., et al. (2016). ANALYSIS OF THE OXIDATION STATE OF PLATINUM PARTICLES IN SUPPORTED CATALYSTS BY DOUBLE DIFFERENTIATION OF XPS LINES. Journal of Structural Chemistry, 57(6), 1130-1136. Available at: [Link]

-

SURAGUS. (n.d.). Four Point Probe Measurement Method. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Bukin, N. G., et al. (2016). Analysis of the oxidation state of platinum particles in supported catalysts by double differentiation of XPS lines. Journal of Structural Chemistry, 57(6), 1130-1136. Available at: [Link]

-

Gomm, P. S., & Underhill, A. E. (1972). Electrical conduction studies on the partially oxidised metal-atom chain compounds K2Pt(CN)4Cl0·32,2·6H2O and K2Pt(CN)4Br0·30,2·3H2O. Journal of the Chemical Society, Dalton Transactions, (3), 334-337. Available at: [Link]

-

Taylor & Francis. (n.d.). Molecular Structure Determination by X-Ray Diffraction Analysis. Available at: [Link]

-

FYTRONIX. (n.d.). four probe resistance system. Available at: [Link]

-

PhysLab. (n.d.). Four Probe Measurement Setup. Available at: [Link]

-

Zeller, H. R., & Kuse, D. (1971). Evidence for one-dimensional metallic behavior in K2Pt(CN)4Br0.3 • (H2O)n. Physical Review Letters, 27(25), 1708. Available at: [Link]

-

Pestryakov, A. N., et al. (2016). Analysis of the oxidation state of platinum particles in supported catalysts by double differentiation of XPS lines. Journal of Structural Chemistry, 57(6), 1130-1136. Available at: [Link]

-

Muhler, M., et al. (1991). XPS of platinum in Pt/SiO2 (Europt-1) : possibilities and notations of the method. Surface Science, 244(1-2), 281-284. Available at: [Link]

-

Tektronix. (n.d.). Four-Probe Resistivity and Hall Voltage Measurements with the Model 4200-SCS. Available at: [Link]

-

Dressel, M. (2007). Ordering phenomena in quasi one-dimensional organic conductors. Preprint. Available at: [Link]

-

Scardamaglia, M., et al. (2015). XPS spectra for the 4f state of platinum nanoparticles photoinduced in 1 mM H 2 PtCl 6 precursor solution with (A) pH 1 and (B) pH 10. RSC Advances, 5(87), 71097-71105. Available at: [Link]

-

Hickman, D. L., & Predecki, P. K. (2003). Non-Catalytic Partial Oxidation of Hydrocarbon Gases to Syngas and Hydrogen: A Systematic Review. MDPI. Available at: [Link]

-